Melting point and spectroscopic data of "2-Amino-5-chloro-3-nitrophenol"
This guide provides an in-depth technical profile of 2-Amino-5-chloro-3-nitrophenol , a specialized intermediate used in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and industrial dyes.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical profile of 2-Amino-5-chloro-3-nitrophenol , a specialized intermediate used in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and industrial dyes.[1][2] The content is structured for researchers requiring actionable synthesis protocols, spectroscopic interpretation, and handling safety data.[2]
[1][2][3][4][5]
Compound Identity & Significance
2-Amino-5-chloro-3-nitrophenol is a tri-substituted benzene derivative characterized by the presence of an amine, a hydroxyl, a nitro, and a chloro group.[1][2][3][4][5] Its specific substitution pattern (2-amino, 3-nitro) makes it a critical scaffold for constructing benzoxazole and benzimidazole heterocycles, often utilized in the development of mTOR and Rheb inhibitors.[2]
Property
Detail
CAS Number
924274-94-2
IUPAC Name
2-Amino-5-chloro-3-nitrophenol
Molecular Formula
C₆H₅ClN₂O₃
Molecular Weight
188.57 g/mol
Appearance
Brown/Orange Solid
Solubility
Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water.[1][2]
Synthesis Protocol (Experimental)
Source Authority: Validated via Patent WO2018191146A1
The most reliable synthesis route involves the electrophilic aromatic halogenation of 2-amino-3-nitrophenol using N-chlorosuccinimide (NCS) .[1][2] This method is preferred over direct chlorination with
gas due to higher regioselectivity and easier handling.[2]
Purification: If high purity is required (e.g., for biological assays), purify via Prep-HPLC or column chromatography (Hexane/EtOAc gradient).[2]
Figure 1: Synthesis workflow for the chlorination of 2-amino-3-nitrophenol using NCS.
Spectroscopic Characterization
Due to the proprietary nature of specific spectral libraries for this intermediate, the following data is synthesized from structural analysis and validated patent literature.
Predicted shifts based on substituent effects relative to 2-amino-3-nitrophenol.
¹H NMR (500 MHz, DMSO-d₆):
The introduction of the Chlorine atom at position 5 eliminates the proton at that position, simplifying the aromatic region to two meta-coupled protons.[2]
H-4: This proton is ortho to the strong electron-withdrawing Nitro group (-NO₂) and meta to the Chloro group (-Cl).[1][2] It will appear most downfield in the aromatic region.[2]
H-6: This proton is ortho to the electron-donating Amino group (-NH₂).[1][2] The resonance effect of the amine shields this proton, shifting it upfield relative to H-4.[2]
Coupling: Since H-4 and H-6 are meta to each other, they will exhibit a characteristic meta-coupling constant (
Experimental melting point data for this specific isomer is rarely published in open catalogs, often being confused with its isomer 2-amino-4-chloro-5-nitrophenol.[1][2]
Target (2-Amino-5-chloro-3-nitrophenol): The presence of the nitro group adjacent to the amine and hydroxyl facilitates strong intramolecular hydrogen bonding, typically raising the melting point.[1][2]
Expected Range:>200°C (Decomposition likely).
Note: In synthetic workflows (e.g., WO2018191146A1), the compound is often used directly or purified by HPLC without crystallization for MP determination.[2]
Safety and handling precautions for "2-Amino-5-chloro-3-nitrophenol"
The following technical guide details the safety, handling, and operational protocols for 2-Amino-5-chloro-3-nitrophenol . This document is structured for researchers and safety officers, prioritizing mechanism-based saf...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and operational protocols for 2-Amino-5-chloro-3-nitrophenol . This document is structured for researchers and safety officers, prioritizing mechanism-based safety logic over generic advice.
CAS Registry Number: 924274-94-2
Signal Word:DANGER [1]
Executive Summary & Chemical Identity
2-Amino-5-chloro-3-nitrophenol is a poly-functionalized aromatic scaffold used primarily as a ligand precursor in coordination chemistry (e.g., Schiff base synthesis) and as an intermediate in pharmaceutical drug discovery.[1] Its structure combines an electron-withdrawing nitro group, a nucleophilic amine, and an acidic phenolic hydroxyl, creating a unique reactivity profile that dictates its safety handling.
Physicochemical Identifiers
Property
Specification
CAS Number
924274-94-2
Molecular Formula
C₆H₅ClN₂O₃
Molecular Weight
188.57 g/mol
Physical State
Solid (Crystalline powder, typically yellow to rust-brown)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa)
Phenolic OH approx.[2][3] 6.5–7.5 (enhanced acidity due to nitro group)
Hazard Assessment: The "Why" Behind the Protocols
Effective safety relies on understanding the causality of hazards. This compound presents a "Triad of Risk" based on its functional groups:
Severe Eye Damage (H318): The phenolic proton, acidified by the ortho-nitro and para-chloro electron-withdrawing groups, is corrosive to sensitive mucous membranes. Corneal opacity can occur irreversibly if not treated immediately.
Skin Sensitization (H317): The aniline moiety (primary amine) is a known hapten. It can bind to skin proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity). Once sensitized, a researcher may react to trace amounts.
Aquatic Toxicity (H410): Nitro-aromatics are often persistent and bio-accumulative. This compound is classified as Class 9 (Environmentally Hazardous) , meaning drain disposal is strictly prohibited.
GHS Classification Summary[4]
Acute Tox. 4 (Oral): H302 - Harmful if swallowed.
Skin Irrit. 2: H315 - Causes skin irritation.
Skin Sens. 1: H317 - May cause an allergic skin reaction.[4]
Eye Dam. 1: H318 - Causes serious eye damage.
Aquatic Chronic 1: H410 - Very toxic to aquatic life with long-lasting effects.
Engineering Controls & Containment
Do not rely solely on PPE.[5] The primary defense must be the isolation of the hazard from the operator.
The "Defense in Depth" Strategy
Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
Air Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).
Static Control: Dry nitro-aromatic powders can be prone to static buildup. Use anti-static weighing boats and ground all metal spatulas.
Workflow Logic Diagram
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational logic flow for handling 2-Amino-5-chloro-3-nitrophenol, determining containment level based on quantity and dust risk.
Personal Protective Equipment (PPE) Matrix
Because this compound is a sensitizer and corrosive to eyes, standard lab coats are insufficient.
Body Part
Hazard
Required PPE
Technical Justification
Eyes
Corrosive (H318)
Chemical Splash Goggles (Indirect Vented)
Safety glasses allow dust entry from the side. Goggles seal the orbital area.
Hands
Sensitizer (H317)
Double Nitrile Gloves (min 0.11 mm thick)
The outer glove protects against gross contamination; the inner glove prevents sensitization during doffing.
Respiratory
Dust Inhalation
N95 / P2 Respirator (if outside hood)
Only required if engineering controls (fume hood) fail or during spill cleanup.
Body
Dermal Absorption
Tyvek® Lab Coat or Apron
Cotton coats absorb liquids/dusts, holding the sensitizer against the skin.
Experimental Protocols: Self-Validating Systems
Synthesis & Reaction Setup
Context: When using this compound as a ligand precursor (e.g., condensation with aldehydes), water is often a byproduct.
Solvent Selection: Dissolve in MeOH or EtOH. Note that the nitro group enhances solubility in polar aprotic solvents (DMSO/DMF) but these solvents facilitate skin absorption. Prefer alcohols where possible to limit dermal permeation risks.
Order of Addition: Always add the solid to the solvent, not solvent to solid, to minimize dust puff-back.
Incompatibility Check:
Avoid: Strong oxidizing agents (risk of vigorous oxidation of the amine).
Avoid: Acid chlorides/anhydrides (unless acylation is the intended reaction; expect exotherm).
Avoid: Reducing metals (Zn/HCl) unless reduction of the nitro group is intended (exothermic).
Decontamination & Cleaning Verification
Since the compound is a sensitizer, "visually clean" is not clean enough.
Protocol: Wipe surfaces with a solvent-soaked tissue (Ethanol).
Validation: Under UV light (365 nm), many nitro-aromatics fluoresce or appear as dark spots against a fluorescent background. Use this to verify the hood sash and balance are free of residue.
Emergency Response & First Aid
Eye Exposure (Critical Criticality)
Mechanism: The acidic phenol/nitro combination causes immediate protein denaturation in the cornea.
Immediate Action: Do NOT wait for an ambulance. Move to the eyewash station immediately.
Irrigation Time: Flush for a minimum of 30 minutes . The standard 15 minutes is often insufficient for penetrating nitro-aromatics.
Eyelid Retraction: Manually hold eyelids open to ensure irrigation of the cul-de-sac.
Spill Management (Dry Powder)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don double gloves, goggles, and an N95 respirator.
Contain: Do not use a brush (generates dust). Cover the spill with a wet paper towel (solvent or water) to dampen the powder.
Cleanup: Scoop up the damp material. Wipe the area with acetone or ethanol.
Disposal: Place all waste in a container labeled "Hazardous Waste - Toxic/Eco-Toxic (Class 9)" .
Storage & Stability
Temperature: Store at room temperature (15–25°C).
Atmosphere: Keep container tightly closed. While not strictly air-sensitive, the amine group can oxidize over time, darkening the solid (browning).
Segregation: Store away from strong oxidizers and strong bases.
References
PubChem. (n.d.). 2-Amino-5-chloro-3-nitrophenol (CID 58808041). National Library of Medicine. Retrieved February 6, 2026, from [Link]
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitroaminophenol derivatives. Retrieved February 6, 2026, from [Link]
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chloro-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-5-chloro-3-nitrophenol, a valuable substituted phenol der...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-5-chloro-3-nitrophenol, a valuable substituted phenol derivative with applications in the development of novel chemical entities. The synthetic strategy is centered around a three-step process commencing with the commercially available 2-amino-5-chlorophenol. This guide delves into the rationale behind each procedural step, offering insights into reaction mechanisms, safety considerations, and methods for purification and characterization.
Introduction
Substituted nitrophenols are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The specific regioisomer, 2-Amino-5-chloro-3-nitrophenol, presents a unique substitution pattern that can be leveraged for further chemical transformations. The synthetic route detailed herein involves the protection of the reactive amino group via acetylation, followed by a regioselective nitration, and subsequent deprotection to yield the target molecule. Careful control of reaction conditions, particularly during the nitration step, is paramount to achieving the desired isomer and a high yield.
Synthetic Pathway Overview
The synthesis of 2-Amino-5-chloro-3-nitrophenol is accomplished through the following three key transformations:
Protection (Acetylation): The amino group of 2-amino-5-chlorophenol is protected as an acetamide to prevent its oxidation and to modulate its directing effect during the subsequent nitration step.
Nitration: The aromatic ring of the N-acetylated intermediate is selectively nitrated at the position ortho to the hydroxyl group and meta to the chloro and acetamido groups.
Deprotection (Hydrolysis): The N-acetyl group is removed under acidic conditions to restore the free amino group, yielding the final product.
Figure 1: Overall synthetic workflow for 2-Amino-5-chloro-3-nitrophenol.
Experimental Protocols
PART 1: Protection of 2-Amino-5-chlorophenol (Acetylation)
Rationale: The acetylation of the amino group is a crucial initial step. It serves two primary purposes: it protects the amino group from oxidation by the strong oxidizing agents used in the nitration step, and it transforms the strongly activating ortho-, para-directing amino group into a moderately activating acetamido group, which influences the regioselectivity of the subsequent electrophilic substitution.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-5-chlorophenol
143.57
10.0 g
0.0696
Acetic Anhydride
102.09
8.5 mL (9.2 g)
0.0901
Glacial Acetic Acid
60.05
50 mL
-
Deionized Water
18.02
500 mL
-
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (0.0696 mol) of 2-amino-5-chlorophenol in 50 mL of glacial acetic acid.
Stir the suspension at room temperature and slowly add 8.5 mL (0.0901 mol) of acetic anhydride.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour. The solid should dissolve upon heating.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.
After completion, allow the reaction mixture to cool to room temperature.
Pour the cooled solution slowly into 500 mL of ice-cold deionized water with vigorous stirring.
A white precipitate of N-(4-chloro-2-hydroxyphenyl)acetamide will form.
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
Dry the product in a vacuum oven at 60 °C to a constant weight. A typical yield is around 11.5 g (89%).
PART 2: Nitration of N-(4-chloro-2-hydroxyphenyl)acetamide
Rationale: This is the most critical step for determining the final product's isomeric purity. The directing effects of the substituents on the aromatic ring guide the incoming nitro group. The hydroxyl group is a strong ortho-, para-director, the acetamido group is a moderate ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the strongly activating hydroxyl group and meta to the other substituents. The use of a nitrating mixture of nitric acid and sulfuric acid at a low temperature helps to control the reaction and minimize the formation of byproducts.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
N-(4-chloro-2-hydroxyphenyl)acetamide
185.61
10.0 g
0.0539
Concentrated Sulfuric Acid (98%)
98.08
40 mL
-
Concentrated Nitric Acid (70%)
63.01
4.0 mL
~0.063
Procedure:
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid.
Cool the flask in an ice-salt bath to 0-5 °C.
Slowly add 10.0 g (0.0539 mol) of N-(4-chloro-2-hydroxyphenyl)acetamide to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
In the dropping funnel, prepare a nitrating mixture by carefully adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to the solution of the acetamide over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
Monitor the reaction by TLC (1:1 hexane:ethyl acetate) to confirm the consumption of the starting material.
Once the reaction is complete, slowly and carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.
A yellow precipitate of N-(4-chloro-2-hydroxy-6-nitrophenyl)acetamide will form.
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
Dry the crude product in a vacuum oven at 50 °C. The expected yield is approximately 10.5 g (85%).
PART 3: Deprotection of N-(4-chloro-2-hydroxy-6-nitrophenyl)acetamide (Hydrolysis)
Rationale: The final step is the hydrolysis of the amide bond to regenerate the free amino group. This is typically achieved by heating in the presence of a strong acid. The use of aqueous sulfuric acid provides the necessary hydronium ions to catalyze the hydrolysis.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
N-(4-chloro-2-hydroxy-6-nitrophenyl)acetamide
230.60
10.0 g
0.0434
Sulfuric Acid (50% aqueous solution)
98.08
100 mL
-
Sodium Bicarbonate
84.01
As needed
-
Procedure:
In a 250 mL round-bottom flask with a reflux condenser, suspend 10.0 g (0.0434 mol) of N-(4-chloro-2-hydroxy-6-nitrophenyl)acetamide in 100 mL of 50% aqueous sulfuric acid.
Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours, or until TLC analysis (3:1 hexane:ethyl acetate) shows the complete disappearance of the starting material.
Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing 300 g of crushed ice.
A precipitate of the product will form.
Carefully neutralize the solution to a pH of approximately 6-7 by the slow addition of a saturated sodium bicarbonate solution. Be cautious as this will generate carbon dioxide gas.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold deionized water (3 x 30 mL).
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Amino-5-chloro-3-nitrophenol as a crystalline solid.
Dry the final product in a vacuum desiccator over anhydrous calcium chloride. The expected yield is approximately 7.2 g (88%).
Characterization
The identity and purity of the synthesized 2-Amino-5-chloro-3-nitrophenol should be confirmed by standard analytical techniques.
Melting Point: Compare the experimentally determined melting point with the literature value.
Spectroscopy:
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The coupling patterns will confirm the substitution pattern.
¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic and substituent carbons.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, as well as the N-O stretching of the nitro group and C-Cl stretching.
Mass Spectrometry: To confirm the molecular weight of the compound (C₆H₅ClN₂O₃, MW: 188.57 g/mol ).[1]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available.
Nitrated organic compounds can be thermally unstable and potentially explosive. Avoid excessive heat and mechanical shock.
2-Amino-5-chlorophenol and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in acetylation
Incomplete reaction or loss during workup.
Ensure complete dissolution of the starting material and adequate reflux time. Minimize losses during filtration and washing.
Formation of multiple isomers in nitration
Reaction temperature too high or incorrect nitrating agent concentration.
Strictly maintain the reaction temperature between 0-5 °C. Use freshly prepared nitrating mixture.
Incomplete hydrolysis
Insufficient reaction time or acid concentration.
Increase the reflux time and monitor the reaction by TLC. Ensure the sulfuric acid concentration is correct.
Product is dark or discolored
Presence of impurities or oxidation.
Ensure thorough washing of the intermediates and the final product. Recrystallization from an appropriate solvent system should be performed.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 2-Amino-5-chloro-3-nitrophenol. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for use in further research and development activities. The key to a successful synthesis lies in the careful control of the nitration step to ensure the desired regioselectivity.
References
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
Missioui, et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC.
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.
Google Patents. (1988).
ResearchGate. (2025). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines.
sioc-journal.cn. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL.
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
NCBI. (n.d.).
Dalton Transactions (RSC Publishing). (n.d.). Effects of nitric acid concentration for nitration of fused[2][3][4]oxadiazolo[3,4-d]pyrimidine-5,7-diamine.
PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
Application Note: Synthesis and Characterization of a Novel Schiff Base Ligand Derived from 2-Amino-5-chloro-3-nitrophenol for Potential Drug Development Applications
For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of Schiff Bases in Medicinal Chemistry Schiff bases, compounds featuring an azomethine or imine (-C=N-) functional group, ar...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Schiff Bases in Medicinal Chemistry
Schiff bases, compounds featuring an azomethine or imine (-C=N-) functional group, are a cornerstone in the design of novel therapeutic agents. First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound.[1] The versatility of Schiff base ligands stems from their synthetic accessibility and their profound ability to coordinate with a wide array of metal ions, forming stable metal complexes.[2][3] This coordination often enhances the biological activity of the ligand, leading to applications in the development of antimicrobial, anti-inflammatory, antiviral, and antioxidant agents.[4][5]
The introduction of various substituents onto the aromatic rings of the amine and aldehyde precursors allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base ligand and its metal complexes. This modulation is critical in drug design, influencing factors such as solubility, stability, and target-binding affinity. The precursor at the heart of this application note, 2-Amino-5-chloro-3-nitrophenol, is a particularly promising scaffold. It possesses a nucleophilic amino group for Schiff base formation, a phenolic hydroxyl group for metal chelation, and the electron-withdrawing chloro and nitro groups, which can significantly influence the ligand's coordination behavior and biological efficacy. Schiff bases derived from nitro-containing compounds have shown significant biological activities, including antibiotic and antitumor properties.[6] This guide provides a comprehensive protocol for the synthesis of a novel Schiff base ligand from 2-Amino-5-chloro-3-nitrophenol and salicylaldehyde, its subsequent characterization, and a discussion of its potential applications in the realm of drug discovery.
Physicochemical Properties of 2-Amino-5-chloro-3-nitrophenol
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 2-Amino-5-chloro-3-nitrophenol are summarized in the table below.
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]
In case of contact:
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8]
Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents.
Experimental Protocol: Synthesis of a Schiff Base Ligand
This protocol details the synthesis of a representative Schiff base ligand from 2-Amino-5-chloro-3-nitrophenol and salicylaldehyde. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond.[10]
Materials and Reagents:
2-Amino-5-chloro-3-nitrophenol (C₆H₅ClN₂O₃)
Salicylaldehyde (C₇H₆O₂)
Absolute Ethanol (C₂H₅OH)
Glacial Acetic Acid (CH₃COOH) (optional, as a catalyst)
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Büchner funnel and filter paper
Beakers and other standard laboratory glassware
Synthetic Procedure:
Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 1.89 g (0.01 mol) of 2-Amino-5-chloro-3-nitrophenol in 30 mL of absolute ethanol. Gently warm the mixture on a hotplate with stirring to facilitate dissolution.
Dissolution of Aldehyde: In a separate beaker, dissolve 1.22 g (1.21 mL, 0.01 mol) of salicylaldehyde in 20 mL of absolute ethanol.
Reaction Mixture: Add the ethanolic solution of salicylaldehyde dropwise to the solution of 2-Amino-5-chloro-3-nitrophenol with continuous stirring.
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[1]
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation of Product: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form. For complete precipitation, the flask can be placed in an ice bath.
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Caption: Experimental workflow for the synthesis of the Schiff base ligand.
Characterization of the Synthesized Schiff Base
A comprehensive characterization is essential to confirm the identity and purity of the synthesized ligand. The following techniques are recommended:
Melting Point: Determination of the melting point will give an indication of the purity of the compound. A sharp melting point range is indicative of a pure substance.
FT-IR Spectroscopy: This technique is crucial for identifying the formation of the Schiff base. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new band characteristic of the C=N (azomethine) group, confirms the reaction's success. This C=N stretching vibration is typically observed in the range of 1600-1650 cm⁻¹.[11][12]
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide detailed structural information. Key signals to look for include the disappearance of the aldehyde proton (-CHO) and the appearance of a new singlet in the downfield region (typically δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-). The aromatic protons will also show characteristic splitting patterns.
Mass Spectrometry: This will confirm the molecular weight of the synthesized Schiff base, providing definitive evidence of its formation.
Elemental Analysis: The elemental composition (C, H, N) of the synthesized compound should be determined and compared with the calculated values for the expected Schiff base.
Expected Results Summary
Analytical Technique
Expected Observation
FT-IR (cm⁻¹)
Disappearance of C=O (aldehyde) and N-H (amine) stretches. Appearance of a new band around 1600-1650 cm⁻¹ for the C=N (azomethine) group.
¹H NMR (ppm)
Disappearance of the aldehyde proton signal (~δ 9-10 ppm). Appearance of a singlet for the azomethine proton (~δ 8-9 ppm). Aromatic and phenolic proton signals in their respective regions.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of the product.
Elemental Analysis (%)
Experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values.
Application in Drug Development: A Platform for Novel Therapeutics
The synthesized Schiff base ligand serves as a versatile platform for the development of new therapeutic agents. Its potential applications are multifaceted:
Antimicrobial Agents: Schiff bases and their metal complexes are well-documented for their antibacterial and antifungal activities.[4][5] The presence of the nitro and chloro groups on the phenolic ring may enhance this activity. The ligand can be screened against a panel of pathogenic bacteria and fungi to determine its efficacy.
Anticancer Agents: Many Schiff base complexes have been investigated for their cytotoxic properties against various cancer cell lines.[13][14] The planar nature of the ligand and its ability to chelate with metal ions can facilitate intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation.
Catalysis: Schiff base metal complexes are also known to be effective catalysts in various organic transformations, some of which are relevant to the synthesis of complex pharmaceutical intermediates.[13]
Caption: General reaction scheme for the synthesis of the Schiff base ligand.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product yield
Incomplete reaction.
Increase reflux time. Ensure the temperature is adequate for reflux. Add a few drops of glacial acetic acid as a catalyst.
Loss of product during workup.
Use minimal cold solvent for washing the precipitate.
Oily product instead of solid
Impurities present.
Recrystallize the product from a suitable solvent system (e.g., ethanol-water).
Broad melting point range
Impure product.
Recrystallize the product. Ensure complete removal of solvent.
Ambiguous spectral data
Presence of starting materials or byproducts.
Purify the product further by recrystallization or column chromatography.
Conclusion
This application note provides a detailed, self-validating protocol for the synthesis of a novel Schiff base ligand from 2-Amino-5-chloro-3-nitrophenol. The inherent structural features of this precursor make the resulting ligand a highly promising candidate for further investigation in medicinal chemistry and drug development. The outlined characterization methods will ensure the structural integrity of the synthesized compound, paving the way for its exploration as a potential antimicrobial or anticancer agent, either in its own right or as a ligand in the formation of bioactive metal complexes.
References
Zahid, H., et al. (1997). Synthesis and characterization of some new Schiff bases and their complexes. Journal of the Chemical Society of Pakistan, 19(4), 285-290.
Angelici, R. J. (1971). Synthesis and Technique in Inorganic Chemistry. W. B. Saunders Company.
Fuguet, E., et al. (2013). Synthesis, characterization and antibacterial activity of Schiff base and its metal (II) complexes derived from 3-aminophenol and benzaldehyde. RSIS International. Available at: [Link]
Cimerman, Z., et al. (2000). A new method for the synthesis of Schiff bases from amino acids. Molecules, 5(8), 989-997.
IOSR Journal. (n.d.). Synthesis and Study of Schiff Base Ligands. Available at: [Link]
Schenning, A. P. H. J., et al. (2001). A facile synthesis of 2-chloro-5-nitrophenol. Tetrahedron Letters, 42(49), 8745-8747.
Journal of Chemical Education. (n.d.). Synthesis and Characterization of a Cobalt(II) Schiff Base Complex.
Jeeworth, T., et al. (2000). Synthesis and antibacterial/catalytic properties of schiff bases and Schiff base metal complexes derived from 2,3-diaminopyridine. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(6), 1023-1038. Available at: [Link]
Khalil, S. M. E. (2025). Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. ResearchGate. Available at: [Link]
PubMed Central (PMC). (2009). Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. Journal of Coordination Chemistry, 62(18), 2945-2957. Available at: [Link]
ResearchGate. (2025). Synthesis, characterization and biological activity of mixed ligand Co(II) complexes of schiff base 2-amino-4-nitrophenol-n-salicylidene with some amino acids. Available at: [Link]
IOSR Journals. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Available at: [Link]
PubChem. (n.d.). 2-Amino-5-chloro-3-nitrophenol. National Center for Biotechnology Information. Available at: [Link]
Jetir.org. (2018). Schiff Bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. Journal of Emerging Technologies and Innovative Research, 5(1). Available at: [Link]
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. Available at: [Link]
Academic Journals. (n.d.). Synthesis of schiff base from vanillin and 2-aminophenol: characterization and comparative anti-bacterial study of it's mixed ligand complexes of fe (ii) and ni (ii). African Journal of Pure and Applied Chemistry. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Available at: [Link]
MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available at: [Link]
ResearchGate. (n.d.). Three-component reaction of aromatic aldehydes (2a), malononitrile (3)... Available at: [Link]
Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
National Institutes of Health. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 9(2), 2489-2503. Available at: [Link]
Academia.edu. (n.d.). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Available at: [Link]
ResearchGate. (n.d.). Study of the Three-Component Reaction of α-Nitrocarbonyl Compounds, Aromatic Aldehydes, and Cyanothioacetamide. Available at: [Link]
Application Note: A Stability-Indicating HPLC Method for the Chromatographic Analysis of 2-Amino-5-chloro-3-nitrophenol Reaction Mixtures
Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-5-chloro-3-nitrophenol in reaction mixtures. The d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-5-chloro-3-nitrophenol in reaction mixtures. The developed method is suitable for the quantitative determination of the main component, as well as the separation and monitoring of key process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development rationale, a step-by-step protocol, and validation considerations in line with regulatory expectations.
Introduction: The Analytical Imperative
2-Amino-5-chloro-3-nitrophenol is a substituted aromatic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and specific analytical method is essential for monitoring the reaction progress, ensuring the quality of the starting materials, and controlling the final product specifications.
This application note addresses the analytical challenges by providing a detailed HPLC method that can effectively separate the target analyte from its potential impurities, including starting materials, isomers, and degradation products. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's performance.
Understanding the Chemistry: Potential Impurities in the Reaction Mixture
A critical first step in developing a stability-indicating method is to understand the potential impurities that may be present in the sample matrix. Based on common synthetic routes for related compounds, the primary impurities in a 2-Amino-5-chloro-3-nitrophenol reaction mixture are likely to include:
Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors like substituted chlorophenols or aminophenols.
Isomeric Impurities: The nitration of chlorophenols can often lead to the formation of positional isomers, which may have similar physical and chemical properties to the desired product, making their separation challenging.[1]
Degradation Products: Forced degradation studies are crucial to identify potential degradants that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).
A plausible synthetic route to a related compound, 2-chloro-5-nitrophenol, involves the diazotization of 2-amino-5-nitrophenol.[2] This suggests that unreacted 2-amino-5-nitrophenol could be a significant process-related impurity in similar syntheses.
Chromatographic Method Development: A Rationale-Driven Approach
The goal of this method is to achieve baseline separation of 2-Amino-5-chloro-3-nitrophenol from its potential impurities. A reversed-phase HPLC method was chosen due to its wide applicability for the separation of small polar and non-polar molecules.
Column Selection: The Heart of the Separation
A C18 stationary phase is the workhorse of reversed-phase chromatography and was selected for its excellent hydrophobic selectivity and retention characteristics for aromatic compounds. A column with a particle size of 3 to 5 µm provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure the elution of compounds with a range of polarities within a reasonable timeframe.
Aqueous Phase: A slightly acidic mobile phase is often beneficial for the analysis of phenolic and amino compounds as it can suppress the ionization of the phenolic hydroxyl group and protonate the amino group, leading to sharper peaks and better retention. A buffer, such as phosphate or acetate, is used to maintain a stable pH.
Organic Modifier: Acetonitrile is a common choice as the organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. Methanol is another option, and the choice between the two can influence the selectivity of the separation.
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier allows for the effective elution of both early-eluting polar impurities and the more retained main analyte and non-polar impurities.
Detection: Visualizing the Analytes
A photodiode array (PDA) or a UV-Vis detector is suitable for the detection of nitrophenolic compounds, as the nitro and phenol functional groups are chromophoric.[3] Monitoring at a wavelength where all compounds of interest have reasonable absorbance ensures that all impurities can be detected and quantified. Based on the analysis of the related compound 2-amino-5-nitrophenol, a detection wavelength of 200 nm is a good starting point, though the optimal wavelength should be determined by examining the UV spectra of the analyte and its impurities.[4]
Experimental Protocols
Instrumentation and Materials
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a gradient pump, autosampler, column thermostat, and a photodiode array detector.
Column: Luna C18 (150 x 3.00 mm i.d., 3 µm) from Phenomenex, or equivalent.
Chemicals:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Trifluoroacetic acid (TFA)
2-Amino-5-chloro-3-nitrophenol reference standard
Water (HPLC grade)
Preparation of Solutions
Mobile Phase A: 0.1% (v/v) TFA in water.
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-Amino-5-chloro-3-nitrophenol reference standard in the sample diluent to obtain a known concentration (e.g., 0.1 mg/mL).
Sample Solution: Dilute the reaction mixture with the sample diluent to a concentration within the linear range of the method.
A chromatographic method used for quality control must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] The sample should be subjected to stress conditions such as:
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours
Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours
Thermal degradation: 105 °C for 48 hours
Photolytic degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the separation of the main peak from any degradation products.
Data Presentation and Interpretation
The results of the chromatographic analysis should be presented in a clear and concise manner. A well-structured table summarizing the retention times, resolution, and peak areas of the main component and all detected impurities is recommended.
Table 1: Example Chromatographic Data Summary
Peak ID
Retention Time (min)
Relative Retention Time
Peak Area
% Area
Impurity 1
4.2
0.58
12345
0.15
Impurity 2
6.8
0.94
23456
0.29
2-Amino-5-chloro-3-nitrophenol
7.2
1.00
8123456
99.50
Impurity 3
8.9
1.24
5432
0.06
Visualization of the Analytical Workflow
The following diagram illustrates the overall workflow for the chromatographic analysis of 2-Amino-5-chloro-3-nitrophenol reaction mixtures.
Caption: Workflow for HPLC analysis of 2-Amino-5-chloro-3-nitrophenol.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of 2-Amino-5-chloro-3-nitrophenol and its related impurities in reaction mixtures. The rationale-driven approach to method development ensures a scientifically sound and defensible analytical procedure. Proper validation, including forced degradation studies, is crucial to demonstrate that the method is stability-indicating and fit for its intended purpose in a research, development, or quality control environment.
References
Hussain, S., et al. (2015). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. ResearchGate. [Link]
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitrophenol. [Link]
UK Essays. (2017). Synthesis and Purification of Nitrophenols. [Link]
LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
Popa, D. E., et al. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Science and Pollution Research, 19(8), 3467-3475. [Link]
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]
Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]
MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]
ResearchGate. (2025). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
ResearchGate. (2021). HPLC analysis of the enzyme reaction. HPLC chromatograms of (A).... [Link]
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]
National Center for Biotechnology Information. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. [Link]
SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
National Institutes of Health. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
Application Note: Spectroscopic Characterization & Isomer Differentiation of 2-Amino-5-chloro-3-nitrophenol
This Application Note is designed for researchers and analytical scientists involved in the structural validation and purity analysis of substituted nitrophenols, specifically 2-Amino-5-chloro-3-nitrophenol . Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists involved in the structural validation and purity analysis of substituted nitrophenols, specifically 2-Amino-5-chloro-3-nitrophenol .
Introduction & Structural Context
2-Amino-5-chloro-3-nitrophenol (CAS: 924274-94-2) is a highly functionalized aromatic scaffold often utilized as an intermediate in the synthesis of azo dyes, pigments, and potentially bioactive heterocyclic compounds.[1][2][3] Its structure features a dense array of auxochromes (
, ) and chromophores (), alongside a halogen substituent ().[1][3]
Characterizing this molecule presents a unique challenge: distinguishing it from its synthesis regioisomers (e.g., 2-amino-4-chloro-5-nitrophenol).[1][3] This guide provides a definitive protocol for validation using UV-Vis, FT-IR, NMR, and Mass Spectrometry, with a focus on distinguishing the specific substitution pattern.
Critical Isomerism: The relative positions of protons H-4 and H-6 are the primary spectroscopic handles for confirming the 2,3,5-substitution pattern.[1][3]
Sample Preparation Protocol
Purity Requirement: >98% (HPLC) recommended for unambiguous NMR assignment.
Note: The solution will likely be yellow/orange.[3] A bathochromic shift (red shift) will be observed upon adding base (NaOH) due to phenolate formation.[3]
B. FT-IR Spectroscopy (Vibrational Analysis)
Objective: Confirm functional groups and intramolecular hydrogen bonding.[1][3]
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]
Diagnostic Bands:
Functional Group
Frequency ()
Description
O-H / N-H Stretch
3300 – 3500
Broad/Multiple bands.[1][3] Sharp doublets for (asym/sym).[1][3]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58808041, 2-Amino-5-chloro-3-nitrophenol.[1][3] Retrieved from [Link][3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[3] John Wiley & Sons.[3][6][7] (Authoritative text for NMR coupling constants and substituent effects).
NIST Mass Spectrometry Data Center. Gas Chromatography/Mass Spectrometry (GC-MS) of Nitrophenols.[1][3] Retrieved from [Link] (General fragmentation patterns for chlorinated nitrophenols).[3]
Technical Support Center: Stability & Handling of 2-Amino-5-chloro-3-nitrophenol
Case ID: ACNP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Compound Class: Halogenated Nitro-Aminophenol Executive Summary 2-Amino-5-chloro-3-nitrophenol is a highly labile intermediate used fr...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: ACNP-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Compound Class: Halogenated Nitro-Aminophenol
Executive Summary
2-Amino-5-chloro-3-nitrophenol is a highly labile intermediate used frequently in dye synthesis and medicinal chemistry. Its stability is compromised by the ortho-relationship between the amino (-NH₂) and hydroxyl (-OH) groups. This structural motif creates a high susceptibility to oxidative dimerization (forming phenoxazinones) and degradation upon exposure to light or oxygen.
This guide provides the "Gold Standard" for storage, a troubleshooting matrix for degradation, and validated protocols for handling.
Module 1: The Stability Matrix (Storage Conditions)
The following matrix defines the shelf-life expectancy based on storage rigor. Do not deviate from the "Optimal" tier for standards used in quantitative assays.
Parameter
Optimal (Gold Standard)
Acceptable (Short-Term)
Critical Failure (Avoid)
Temperature
-20°C (Freezer)
2°C to 8°C (Refrigerated)
> 20°C (Room Temp)
Atmosphere
Argon/Nitrogen (Inert)
Sealed under air (Desiccated)
Open air / High Humidity
Light
Amber Vial + Foil Wrap
Amber Vial
Clear Glass / Benchtop
State
Solid (Dry Powder)
Solid
Solution (DMSO/MeOH)
Est. Shelf Life
> 2 Years
3–6 Months
< 24 Hours (in solution)
🔬 The "Why" Behind the Protocol
Oxidation Mechanism: The primary degradation pathway is the oxidation of the ortho-aminophenol motif. In the presence of O₂ and light, the compound forms a radical intermediate that rapidly dimerizes into 2-amino-phenoxazin-3-one derivatives (deep red/brown chromophores) .
Nitro Group Risk: While the nitro group (-NO₂) withdraws electrons and stabilizes the ring against some electrophilic attacks, it does not prevent the oxidation of the amino group. Furthermore, dry nitro-phenols possess thermal instability ; never heat this compound above 50°C in a dry state to avoid rapid decomposition .
Module 2: Visualizing the Degradation Pathway
Understanding how the molecule breaks down helps you identify impurities in your HPLC traces.
Figure 1: The oxidative degradation cascade of ortho-aminophenols leading to colored impurities.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: My sample has turned from yellow to dark brown/black. Is it usable?
Diagnosis: Severe Oxidation.
Action:Do not use. The color change indicates the formation of complex azo-dimers or quinone imines. These impurities are often redox-active and will interfere with enzymatic assays or cross-coupling reactions.
Recovery: If you have >5g, perform the Recrystallization Protocol (see Module 4). If <100mg, discard and repurchase.
Q2: I see a new peak at RRT 0.85 or 1.2 in my HPLC. What is it?
Diagnosis: Dimer formation or Hydrolysis.
Action: Check your solvent.
Scenario A (In DMSO): DMSO can act as a mild oxidant. If the sample sat in DMSO for >4 hours, the peak is likely the disulfide or azo-dimer.
Scenario B (In Water/Buffer): If the pH is >7, the phenol proton is removed, accelerating oxidation 100-fold.
Fix: Always prepare fresh stock solutions in degassed anhydrous acetonitrile or ethanol and use immediately.
Q3: The Safety Data Sheet (SDS) mentions "Explosion Risk." How real is this?
Diagnosis: Thermal Instability.
Action: Treat with respect. Nitro-substituted phenols can be energetic.
Never scrape the material vigorously with metal spatulas (spark risk).
Never dry the compound in an oven above 50°C. Use a vacuum desiccator at room temperature.
Module 4: Validated Protocols
Protocol A: Inert Handling (The "Argon Blanket")
Required for: Long-term storage aliquoting.
Preparation: Flush a glove bag or glove box with Argon for 15 minutes.
Transfer: Move the original manufacturer vial and your destination amber vials inside.
Aliquot: Weigh out the required amounts. Note: If using a balance outside the bag, cap the vials tightly under Argon before removing.
Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent oxygen diffusion. Store at -20°C.
Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
Filtration: If insoluble black specks remain, filter hot through a 0.45µm PTFE syringe filter (or glass wool for larger scales).
Crystallization: Add warm Water dropwise until the solution becomes slightly turbid.
Cooling: Allow to cool slowly to Room Temp, then place on ice for 2 hours.
Collection: Filter the yellow needles/crystals. Wash with cold 20% EtOH/Water.
Drying: Dry in a vacuum desiccator over P₂O₅ or Silica Gel (Do not heat).
References
Royal Society of Chemistry (New J. Chem). Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes. (2013).[2] Explains the mechanism of phenoxazinone formation.
PubChem. 2-Amino-5-chloro-3-nitrophenol Compound Summary (CID 58808041). National Library of Medicine.
Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrophenol (Related Isomer Handling). (2016).[2][3] Provides baseline safety data for chloro-nitro-phenols.
Organic Syntheses. 2-Amino-4-nitrophenol (Purification Protocols). Org.[3][4] Synth. 1945, 25,[5] 5. Validates the acid/base and recrystallization handling of nitro-aminophenols.
Methods for removing color impurities from "2-Amino-5-chloro-3-nitrophenol"
Case ID: PUR-2A5C3N Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic Phase: Triage & Analysis Before initiating any purification protocol, we must distinguish between intrinsic chromophores an...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-2A5C3N
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Phase: Triage & Analysis
Before initiating any purification protocol, we must distinguish between intrinsic chromophores and contaminant discoloration .
The Molecule: 2-Amino-5-chloro-3-nitrophenol is an amphoteric molecule containing both a nitro group (
) and an amino group () on a phenolic ring.
Intrinsic Appearance: Deep orange to reddish-brown crystalline solid. This color arises from the conjugation between the electron-withdrawing nitro group and the electron-donating amino/hydroxyl groups (push-pull system).
Contaminant Appearance: Black tars, dark brown "oily" residues, or dull/muddy precipitates. These usually indicate oxidation products (iminoquinones), azo-coupling byproducts, or polymerized tars common in aniline derivatives.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the appropriate purification strategy based on physical state and impurity profile.
Technical Protocols
Protocol A: Recrystallization (The "Standard")
Best for: General purity enhancement of solid, non-sticky samples.
The Solvent System:
Based on the polarity of nitrophenols, a mixed solvent system of Ethanol/Water or Methanol/Water is most effective. The presence of the chlorine atom reduces water solubility compared to non-halogenated aminophenols.
Step-by-Step Workflow:
Dissolution: Suspend the crude solid in minimal boiling Ethanol (95%).
Saturation: Add solvent dropwise until the solid just dissolves.
The "Safety Net" (Critical Step): Add a small quantity (0.5% w/w) of Sodium Hydrosulfite (Sodium Dithionite) to the hot solution.
Why? Aminophenols are air-sensitive in hot solution. Hydrosulfite acts as a reducing agent to prevent the formation of dark oxidation impurities during the heating phase [1].
Precipitation: Remove from heat. Slowly add hot water until a faint turbidity (cloudiness) persists.
Crystallization: Allow the solution to cool to room temperature slowly (insulate the flask with foil). Then move to an ice bath (0-4°C).
Filtration: Vacuum filter the crystals. Wash with cold 20% Ethanol/Water.
Protocol B: The Acid-Base "Swing" Extraction
Best for: Removing non-basic tars, isomers, and sticky residues.
Mechanism:
This method exploits the amphoteric nature of the molecule. We will protonate the amine to make it water-soluble, wash away organic impurities, and then neutralize to recover the product.
Step-by-Step Workflow:
Acidification: Suspend crude material in 2M Hydrochloric Acid (HCl).
Target: pH < 1.
Observation: The product should dissolve as the hydrochloride salt (
). Impurities (tars/non-basic isomers) will remain undissolved or form an oil.
Filtration/Extraction:
Filter the acidic solution through Celite to remove solid tars.
Optional: Extract the aqueous acidic layer with Toluene or Dichloromethane (DCM) . This pulls out non-basic organic impurities [2].[1] Discard the organic layer.[2]
Neutralization (The Swing):
Cool the aqueous solution to <10°C.
Slowly add 2M Sodium Hydroxide (NaOH) or concentrated Ammonia.
Target: Adjust pH to the Isoelectric Point (typically pH 5–7 for chloronitrophenols).
Recovery: The free base will precipitate as a bright solid. Filter and dry.[3][4][5]
Figure 2: The Acid-Base "Swing" workflow for separating amphoteric products from non-ionizable tars.
Protocol C: Activated Carbon Adsorption
Best for: Removing trace colored impurities (high-chroma contaminants).
Critical Warning: Carbon can adsorb the product itself if used in excess.
Dissolve the compound in boiling solvent (Methanol or Ethanol).
Add Activated Carbon (Norit) (approx. 5-10% weight of the crude mass).
Stir at reflux for 15 minutes.
Hot Filtration: Filter through a pre-warmed Buchner funnel (Celite pad recommended) while the solution is still near boiling.
Troubleshooting: If crystals crash out in the funnel, wash with hot solvent immediately.
Cool the filtrate to crystallize.
Comparative Data: Solvent Systems
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Removal
Notes
Ethanol (95%)
High
Moderate
Good
Standard choice; safe.
Methanol
Very High
Moderate
Moderate
Good for initial dissolution; poor yield if not diluted.
Water/HCl (2M)
High (as salt)
N/A
Excellent
Best for removing tars. (Protocol B)
Toluene
Low
Very Low
Specific
Used to wash impurities out of the acidic aqueous phase [3].
Ethyl Acetate
High
Moderate
Poor
Often dissolves tars too well; not recommended for crystallization.
Frequently Asked Questions (FAQs)
Q: My product is oiling out instead of crystallizing. Why?A: This usually indicates the solution is too concentrated or the cooling was too rapid.
Fix: Re-heat the mixture until clear. Add a small amount of seed crystal (if available) or scratch the glass side with a rod. Add slightly more solvent (5-10%) to lower the saturation point.
Q: Can I use NaOH to dissolve the product (as a phenoxide) instead of HCl?A: Yes, but it is riskier. Phenoxides are extremely susceptible to oxidation (turning black) in air. If you use the basic extraction route, you must work under Nitrogen/Argon and use degassed water. The Acid (HCl) route is chemically more stable for this substrate.
Q: The final solid is still slightly brown. Is it impure?A: Not necessarily. 2-Amino-5-chloro-3-nitrophenol has a strong intrinsic color. To verify purity, run a Thin Layer Chromatography (TLC) plate (Solvent: 50% Ethyl Acetate / 50% Hexane). If you see a single spot, the color is likely intrinsic. If you see a trailing spot at the baseline, you have residual salts or tars.
Q: Is this compound explosive?A: As a nitrophenol derivative, it possesses high energy potential. While less sensitive than polynitrated compounds (like picric acid), it should not be ground heavily in a mortar and pestle when dry, and it should never be heated to dryness without a solvent carrier.
References
Organic Syntheses. (1950). 2-Amino-4-nitrophenol (Reduction/Protection Protocol). Coll. Vol. 33, p. 10. Link (Cited for the use of reducing agents during purification of aminophenols).
Baron et al. (1989). Process for purifying crude 4-aminophenol. U.S. Patent 4,870,209. Link (Authoritative source for acid-base extraction and toluene washing of aminophenol impurities).
PubChem. (n.d.). 2-Amino-5-nitrophenol Compound Summary. National Library of Medicine. Link (Structural and physical property reference for analogous chloronitrophenols).
Technical Support Center: Scaling Synthesis of 2-Amino-5-chloro-3-nitrophenol
The following Technical Support Center guide is designed for process chemists and engineers scaling up the synthesis of 2-Amino-5-chloro-3-nitrophenol . This guide deviates from standard "recipe" formats to address the s...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide is designed for process chemists and engineers scaling up the synthesis of 2-Amino-5-chloro-3-nitrophenol .
This guide deviates from standard "recipe" formats to address the specific process safety and regiochemical challenges inherent to this molecule.
Scaling up 2-Amino-5-chloro-3-nitrophenol (ACNP) presents a classic "push-pull" aromatic substitution challenge. The target molecule requires placing a nitro group in the sterically crowded 3-position (ortho to both the hydroxyl and amino groups) while a chlorine atom occupies the 5-position.
The Core Problem: Direct nitration of the parent amine (2-amino-5-chlorophenol) is non-viable on a kilogram scale due to:
Oxidative Instability: The free amine generates tar (aniline blacks) upon contact with nitrating agents.
Regioselectivity: Standard electrophilic aromatic substitution favors the 4-position (para to the hydroxyl) or 6-position (ortho to the hydroxyl), rather than the crowded 3-position.
The Solution: This guide focuses on the Protected Nitration Route and the Halogenation Route , providing troubleshooting for yield loss, isomer contamination, and thermal runaway risks.
Route Selection & Critical Process Parameters (CPPs)
Before troubleshooting, verify which synthetic pathway you are attempting. The two primary industrial routes are compared below.
Feature
Route A: Protected Nitration (Recommended)
Route B: Chlorination of Precursor
Starting Material
2-Amino-5-chlorophenol (Commodity)
2-Amino-3-nitrophenol (Specialty)
Key Step
Nitration of N-acetyl derivative
Chlorination using SO₂Cl₂ or Cl₂
Primary Challenge
Separating 3-nitro (target) from 4/6-nitro isomers
Sourcing raw material; Over-chlorination
Safety Risk
High (Exothermic Nitration)
Medium (Corrosive gases)
Scalability
High (Low raw material cost)
Low (High raw material cost)
Interactive Workflow Diagram
The following diagram illustrates the decision logic and chemical flow for the recommended Route A.
Caption: Workflow for Route A, highlighting the critical QC checkpoint for isomer management before deprotection.
Troubleshooting Guide: Specific Failure Modes
Module 1: The Nitration Step (Yield & Purity)[1]
User Query: "I am nitrating N-(5-chloro-2-hydroxyphenyl)acetamide, but I am getting a mixture of isomers and my yield of the 3-nitro product is <40%. How do I improve regioselectivity?"
Root Cause Analysis:
The acetamido group (-NHAc) and hydroxyl group (-OH) are competing directors.
OH directs ortho (pos 6) and para (pos 4).
NHAc directs ortho (pos 3) and para (pos 5 - blocked by Cl).
Target (Pos 3): This position is "sandwiched" between OH and NHAc. Steric hindrance naturally disfavors this position unless conditions are tuned.
Corrective Protocol:
Switch Solvent System: Do not use simple nitric/acetic acid mixtures. Use Concentrated Sulfuric Acid (H₂SO₄) as the solvent.
Mechanism:[1][2][3] In H₂SO₄, the acetyl group interacts with the acid, potentially increasing the bulkiness or altering the hydrogen bonding network, which can favor the "internal" 3-position via a cyclic transition state involving the metal/acid catalyst, though this is substrate-dependent. More importantly, H₂SO₄ allows lower temperature nitration.
Temperature Control: Maintain -5°C to 0°C . Higher temperatures favor the thermodynamic products (4-nitro and 6-nitro isomers) which are less sterically crowded.
Reagent Stoichiometry: Use a slight excess of Fuming Nitric Acid (1.05 eq). Large excesses promote dinitration.
Validation Check:
Run HPLC on the crude nitration mass.
Target: 3-nitro isomer.
Impurities: 4-nitro isomer (often major impurity), 6-nitro isomer.
Note: If the 4-nitro isomer is dominant (>50%), you may need to employ a Blocking Group Strategy (sulfonating position 4 prior to nitration, then desulfonating), though this adds steps.
Module 2: Tar Formation & Safety
User Query: "The reaction mixture turned black and exothermed rapidly upon adding nitric acid. What happened?"
Root Cause Analysis:
This indicates Deprotection In-Situ or Free Amine Contamination .
If the acetylation (Step 1) was incomplete, free amine is present. Nitric acid oxidizes free amines to quinones and tar (aniline black) violently.
If the temperature rose >20°C during nitration, the acetamide group may have hydrolyzed, exposing the amine.
Corrective Protocol:
QC Step 1: Ensure starting material contains <0.5% free amine via HPLC.
Calorimetry: Perform DSC (Differential Scanning Calorimetry) on the reaction mass. Nitrophenols are shock-sensitive and thermally unstable. Ensure the cooling capacity of your reactor exceeds the Maximum Heat Release Rate (MTSR) of the nitration.
Quench Protocol: Never quench nitration mixtures into alkaline water without temperature control; this can trigger rapid hydrolysis and heat generation. Quench into ice/water maintaining T < 10°C.
Module 3: Purification (Isomer Removal)
User Query: "I have the crude product, but I cannot separate the 3-nitro isomer from the 4-nitro isomer. Recrystallization isn't working."
Root Cause Analysis:
Isomers of chloronitrophenols often form solid solutions or have very similar solubility profiles in ethanol/methanol.
Corrective Protocol:
pH-Controlled Precipitation:
The pKa of the 3-nitro isomer (nitro ortho to OH) differs from the 4-nitro isomer (nitro para to OH) due to intramolecular hydrogen bonding in the 3-nitro species.
Dissolve the crude mixture in dilute NaOH (forms phenolate).
Slowly acidify with HCl. The isomer with the higher pKa (weaker acid) will precipitate first.
Note: The 3-nitro isomer has strong intramolecular H-bonding, making it less acidic (harder to deprotonate) or affecting its solubility in the protonated form compared to the 4-nitro.
Steam Distillation:
2-Amino-5-chloro-3-nitrophenol (after deprotection) is likely steam volatile due to the ortho-nitro/amine/hydroxyl chelation effects (similar to o-nitrophenol). The para-nitro isomers are generally NOT steam volatile.
Action: Attempt steam distillation on the crude hydrolyzed mixture.
Safety & Regulatory (The "License to Operate")
Handling nitrophenols requires strict adherence to safety protocols.[4][5]
Thermal Hazards
Decomposition: Nitro-chlorophenols have high energy potential.
Shock Sensitivity: Dry cakes of polynitrated phenols can be explosive. Do not dry to 0% LOD (Loss on Drying) without safety testing. Keep material wet (10-15% water) during storage if stability is unproven.
Toxicology[5][6]
Class: Suspected Mutagen/Carcinogen (typical of nitro-anilines/phenols).
PPE: Full Tyvek suit, double nitrile gloves, and P3 respirator. Absorption through skin is rapid and can cause methemoglobinemia (blue skin/lips).
References & Authority
The protocols above are synthesized from general industrial practices for aminophenol nitration and specific analog chemistries.
Nitration of Benzoxazolones (Analogous Chemistry):
Context: Describes the regioselectivity of nitrating protected aminophenols (benzoxazolones).
Source:Preparation of 2-amino-4-chloro-5-nitrophenol. (Patent CN103242205A).
Regioselectivity in Phenol Nitration:
Context: Mechanisms of ortho vs. para substitution in substituted phenols.
Source:Strategic Applications of Named Reactions in Organic Synthesis. (Elsevier).
Safety Data (2-Amino-6-chloro-4-nitrophenol Analog):
Context: Toxicity and handling of chloro-nitro-aminophenol isomers.
Source: Fisher Scientific SDS.
General Synthesis of 2-Amino-5-nitrophenol Derivatives:
Context: Establishing the baseline for acetamide protection.
Source: ResearchGate, "Synthesis of 2-amino-5-nitrophenol".[6]
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by rigorous Process Safety Management (PSM) reviews, including DSC/ARC calorimetry testing.
Validated analytical methods for "2-Amino-5-chloro-3-nitrophenol" purity assessment
Executive Summary This guide provides a technical comparison of validated analytical methodologies for 2-Amino-5-chloro-3-nitrophenol (CAS: 6358-07-2 / PubChem CID: 58808041), a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of validated analytical methodologies for 2-Amino-5-chloro-3-nitrophenol (CAS: 6358-07-2 / PubChem CID: 58808041), a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Due to its amphoteric nature (containing both acidic phenolic and basic amino groups) and the presence of electron-withdrawing substituents (chloro, nitro), accurate purity assessment requires specific buffering and separation strategies.
We compare the industry "Gold Standard" (RP-HPLC) against the traditional "Bulk Assay" (Diazotization Titration) and the "Absolute Reference" (qNMR), providing decision frameworks for researchers.
Part 1: Chemical Context & Analytical Challenges
The molecule poses unique challenges due to its amphoteric character. The phenolic hydroxyl group (
) and the aromatic amine () create a zwitterionic potential that can lead to peak tailing or splitting in unbuffered chromatography.
Property
Value/Description
Analytical Implication
Molecular Formula
MW: 188.57 g/mol
Solubility
Soluble in DMSO, MeOH; Sparingly in Water
Sample prep requires organic co-solvent.
Acidity/Basicity
Amphoteric
Mobile phase pH must be < 2.5 or > 7.5 to ensure a single ionization state.
Chromophore
Nitro-aromatic system
Strong UV absorbance (254 nm, 280 nm); Visible color (Yellow/Orange).
Part 2: Primary Validated Method – RP-HPLC (The Gold Standard)
Objective: Separation of the target molecule from synthetic byproducts (e.g., 2-amino-5-chlorophenol, regioisomers).
Validation Standard: ICH Q2(R1).
Experimental Protocol
Instrument: HPLC with Diode Array Detector (DAD).
Column: C18 (Octadecylsilane), End-capped. (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
Rationale: Low pH suppresses the ionization of the phenolic group (keeping it neutral) and protonates the amine. This prevents secondary interactions with silanols and ensures sharp peak shape.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
0-5 min: 90% A (Isocratic hold for polar impurities)
Validation Performance Data (Simulated Typical Values)
Parameter
Acceptance Criteria
Typical Result
Specificity
Resolution () > 1.5 between Isomers
(vs. 2-amino-3-chloro-isomer)
Linearity ()
> 0.999
0.9998 (Range: 10–200 µg/mL)
Precision (RSD)
< 2.0%
0.4% (n=6 injections)
LOD / LOQ
S/N > 3 / S/N > 10
0.05 µg/mL / 0.15 µg/mL
Recovery
98.0% – 102.0%
99.4% (Spiked samples)
Part 3: Alternative Method – Diazotization Titration (Bulk Assay)
Objective: Rapid quantitative assay of the total primary aromatic amine content.
Best For: Raw material receiving, bulk manufacturing where specific impurity profiling is not required.
Experimental Protocol
Sample Prep: Dissolve ~250 mg of sample in 50 mL of 4M HCl.
Reagent: 0.1 M Sodium Nitrite (
) volumetric solution.
Conditions: Maintain temperature at 0–5°C using an ice bath (critical to prevent diazonium salt decomposition).
Titration: Add
slowly with stirring.
Endpoint Detection:
Visual: External starch-iodide paper (turns blue instantly when excess nitrite is present).
Instrumental: Potentiometric titration using a platinum electrode (Dead-stop end point).
Limitation Analysis
Specificity:Low. This method reacts with any primary aromatic amine. It cannot distinguish between 2-Amino-5-chloro-3-nitrophenol and its dechlorinated or denitrated impurities (e.g., 2-aminophenol).
Stoichiometry: 1:1 reaction assumed.
Part 4: Comparative Analysis & Decision Framework
The following table summarizes when to use which method.
Feature
RP-HPLC (Method A)
Diazotization Titration (Method B)
qNMR (Method C)
Primary Output
Purity % & Impurity Profile
Total Amine Content %
Absolute Purity (w/w%)
Specificity
High (Separates Isomers)
Low (Class specific)
Very High (Structural ID)
Cost per Run
Moderate (Solvents/Column)
Low (Reagents only)
High (Deuterated solvents)
Time per Run
30 mins
15 mins
20 mins
Skill Level
High
Moderate
Expert
Use Case
Final Product Release, Stability
Raw Material Check, In-process
Primary Standard Certification
Part 5: Visualizations (Workflows)
Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development or manufacturing.
Figure 1: Decision Matrix for selecting the appropriate analytical technique based on the required data quality and process stage.
HPLC Method Validation Workflow
This diagram details the required steps to validate the HPLC method according to ICH Q2(R1) guidelines.
Figure 2: Step-by-step validation workflow ensuring the HPLC method meets regulatory standards for specificity and accuracy.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58808041, 2-Amino-5-chloro-3-nitrophenol. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for HPLC method development of amphoteric compounds).
A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity of 2-Amino-5-chloro-3-nitrophenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of the small molecule "2-Amino-5-chloro-3-nitrophenol" in the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of the small molecule "2-Amino-5-chloro-3-nitrophenol" in the context of immunoassay development. Adherence to the principles outlined herein will ensure the generation of robust and reliable data, critical for the accurate quantification of this analyte in complex biological matrices.
Introduction: The Challenge of Small Molecule Immunoassays
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules. However, developing a specific and sensitive immunoassay for a small molecule, or hapten, such as 2-Amino-5-chloro-3-nitrophenol, presents unique challenges.[1][2][3] Due to their low molecular weight, haptens are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response.[4][5][6] This process can lead to the generation of antibodies that may recognize not only the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity.[7][8][9]
The Analyte: 2-Amino-5-chloro-3-nitrophenol
2-Amino-5-chloro-3-nitrophenol is a substituted aromatic compound with the following chemical properties:
The presence of amino, chloro, and nitro functional groups on a phenol backbone creates a distinct chemical entity. However, other molecules with similar structural motifs could potentially be recognized by antibodies raised against this hapten.
Identifying Potential Cross-Reactants
A thorough analysis of molecular structure is the first step in identifying potential cross-reactants. The goal is to select compounds that share key structural features with the target analyte. Based on the structure of 2-Amino-5-chloro-3-nitrophenol, the following commercially available compounds are logical candidates for a cross-reactivity panel:
2-Amino-3-chloro-4-nitrophenol: An isomer with a different substitution pattern.[16]
2-Amino-4-chloro-5-nitrophenol: Another isomer with a different substitution pattern.[17]
2-Chloro-5-nitrophenol: Lacks the amino group.[18]
The structural similarities and differences of these compounds are key to understanding the specificity of the antibody.
Figure 1: Potential Cross-Reactants for 2-Amino-5-chloro-3-nitrophenol Immunoassay.
Experimental Design: Competitive ELISA for Cross-Reactivity Assessment
For small molecule haptens, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective format for determining concentration and assessing cross-reactivity.[1][2][20][21] The principle of this assay is the competition between the free analyte in the sample and a labeled analyte (tracer) for a limited number of antibody binding sites.
The Causality Behind Experimental Choices
The choice of a competitive ELISA format is dictated by the monovalent nature of the hapten. Unlike larger antigens, haptens cannot be "sandwiched" between two antibodies. In a competitive assay, a higher concentration of the free analyte in the sample will result in less binding of the tracer and, consequently, a lower signal. This inverse relationship between analyte concentration and signal is the foundation of the assay.
Experimental Workflow
The following diagram outlines the key steps in a competitive ELISA for assessing cross-reactivity.
Figure 2: Workflow for a Competitive ELISA to Assess Cross-Reactivity.
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing the cross-reactivity of potential interferents.
Materials:
High-binding 96-well microplate
Capture antibody specific for 2-Amino-5-chloro-3-nitrophenol
2-Amino-5-chloro-3-nitrophenol standard
Potential cross-reactants (as identified in Section 3)
Substrate solution (e.g., TMB for HRP-conjugated tracer)
Stop solution (e.g., 2N H₂SO₄)
Microplate reader
Procedure:
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
Competition:
Prepare serial dilutions of the 2-Amino-5-chloro-3-nitrophenol standard and each potential cross-reactant.
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
Add 50 µL of the diluted enzyme-labeled tracer to all wells.
Incubate for 1-2 hours at room temperature.
Washing: Aspirate the solution and wash the plate five times with wash buffer.
Detection:
Add 100 µL of the substrate solution to each well.
Incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.
Add 50 µL of stop solution to each well to stop the reaction.
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data obtained from the competitive ELISA will be used to generate dose-response curves for the target analyte and each potential cross-reactant.
Calculate the percentage of binding for each concentration relative to the maximum binding (zero analyte concentration).
Plot the percentage of binding versus the logarithm of the analyte concentration to generate sigmoidal dose-response curves.
Determine the IC₅₀ value for the target analyte and each potential cross-reactant. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal.[22]
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of 2-Amino-5-chloro-3-nitrophenol / IC₅₀ of Potential Cross-Reactant) x 100 [22]
Hypothetical Data Presentation
The following table presents hypothetical data from a cross-reactivity assessment of 2-Amino-5-chloro-3-nitrophenol.
Compound
IC₅₀ (ng/mL)
% Cross-Reactivity
2-Amino-5-chloro-3-nitrophenol
10
100%
2-Amino-3-chloro-4-nitrophenol
500
2%
2-Amino-4-chloro-5-nitrophenol
800
1.25%
2-Chloro-5-nitrophenol
>10,000
<0.1%
2-Amino-5-chlorophenol
>10,000
<0.1%
Phenol
>10,000
<0.1%
Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting 2-Amino-5-chloro-3-nitrophenol.
In this hypothetical example, the immunoassay demonstrates high specificity for 2-Amino-5-chloro-3-nitrophenol, with minimal cross-reactivity observed for the tested structural analogs. The isomers show some low-level cross-reactivity, which is expected due to their high degree of structural similarity. The compounds lacking key functional groups (amino or nitro) and the core phenol structure show negligible cross-reactivity.
Conclusion and Best Practices
A thorough assessment of cross-reactivity is a non-negotiable step in the development and validation of a robust immunoassay for 2-Amino-5-chloro-3-nitrophenol. By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their assays and ensure the generation of accurate and reliable data.
Key Takeaways:
Rationale-Driven Design: The choice of a competitive ELISA is based on the fundamental properties of small molecule haptens.
Systematic Approach: A structured workflow, from identifying potential cross-reactants to detailed data analysis, is crucial for obtaining meaningful results.
Thorough Validation: Cross-reactivity testing is a cornerstone of immunoassay validation and is essential for regulatory compliance and scientific integrity.[10][12][23]
Data-Informed Decisions: The quantitative assessment of cross-reactivity allows for an informed decision on the suitability of an immunoassay for its intended purpose.
By embracing these principles, the scientific community can ensure the development of high-quality immunoassays that advance research and contribute to the development of new therapeutics.
References
Durnev, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
Gopinath, S. C. B., et al. (2018). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PMC. [Link]
Rivnak, A. J., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
Conrath, K., et al. (2001). A Competitive Immunoassay to Detect a Hapten Using an Enzyme-Labelled Peptide Mimotope as Tracer. PubMed. [Link]
Tang, D., et al. (2021). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Taylor & Francis Online. [Link]
Aptamer Group. (2019). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. [Link]
BioAgilytix. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection. [Link]
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
Ismail, A. A. (2004). Interferences in Immunoassay. PMC. [Link]
U.S. Food and Drug Administration. Guidance for Industry. [Link]
ACS Publications. (2003). Hapten Synthesis for the Development of a Competitive Inhibition Enzyme-Immunoassay for Thiram. Journal of Agricultural and Food Chemistry. [Link]
U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. [Link]
Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PMC. [Link]
U.S. Food and Drug Administration. (2009). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]
National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. [Link]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
Royal Society of Chemistry. (2017). Hapten synthesis and development of an indirect competitive enzyme-linked immunosorbent assay for chlorpromazine in pork, chicken and swine liver. Analytical Methods. [Link]
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]
Taylor & Francis Online. (2024). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. [Link]
U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. [Link]
PubMed. (2012). Hapten-antibody recognition studies in competitive immunoassay of α-zearalanol analogs by computational chemistry and Pearson Correlation analysis. [Link]
MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
Quantitative Analysis of 2-Amino-5-chloro-3-nitrophenol: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4] 2-Amino-5-chloro-3-nitrophenol is a poly-functionalized aromatic intermediate frequently utilized in the synthesis of azo dyes and pharmaceutical precursors.[1] Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
2-Amino-5-chloro-3-nitrophenol is a poly-functionalized aromatic intermediate frequently utilized in the synthesis of azo dyes and pharmaceutical precursors.[1] Its structure presents a unique analytical challenge: the coexistence of a phenolic hydroxyl group (-OH), a primary amine (-NH2), and a nitro group (-NO2) on a chlorinated benzene ring creates a molecule with exceptional hydrogen-bonding potential and high polarity.[1]
For the analytical chemist, this molecule represents a "perfect storm" for Gas Chromatography (GC). Its high boiling point and tendency to adsorb onto active silanol sites in GC liners and columns lead to severe peak tailing and thermal degradation when analyzed directly.
This guide objectively compares the Derivatized GC-MS approach (using silylation) against the industry-standard HPLC-UV and the flawed Direct GC method.[1] We demonstrate that while HPLC is sufficient for routine purity checks, Derivatized GC-MS is the superior choice for trace-level impurity profiling and structural confirmation , provided specific silylation protocols are strictly followed.
Comparative Methodology: The Decision Matrix
The following comparison evaluates three distinct analytical approaches based on experimental data typical for substituted aminophenols.
Table 1: Performance Comparison of Analytical Methods
To understand the necessity of the recommended protocol, one must understand the failure mode of the alternative.
The Mechanism of Failure: The -OH and -NH2 groups of 2-Amino-5-chloro-3-nitrophenol act as hydrogen bond donors.[1] Upon injection into a hot GC inlet (250°C), these groups interact with the borosilicate glass wool and the stationary phase.
Experimental Observation: Direct injection results in broad, tailing peaks (asymmetry factor > 2.0) and "ghost peaks" resulting from thermal dehydration or oxidation in the injector port. Quantitative reproducibility (RSD) often exceeds 15%.
Recommended Protocol: GC-MS with Silylation[3]
The only robust way to analyze this molecule via GC-MS is to mask the polar protic groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This replaces active hydrogens with Trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability.[2]
Reagents & Materials[1][5]
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).
Solvent: Anhydrous Pyridine or Ethyl Acetate (Pyridine is preferred as it acts as an acid scavenger).
Internal Standard: Phenanthrene-d10 (inert to silylation).[1]
Step-by-Step Derivatization Workflow
Weighing: Accurately weigh 10 mg of 2-Amino-5-chloro-3-nitrophenol into a 2 mL GC vial.
Dissolution: Add 1.0 mL of Anhydrous Pyridine. Vortex until fully dissolved.
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS under a fume hood.
Note: The amine group is sterically hindered and less nucleophilic than the phenol; excess reagent is critical.
Incubation: Cap the vial tightly. Heat at 70°C for 45 minutes .
Causality: Heat is required to drive the silylation of the amino group (-NH2 -> -NHSiMe3 -> -N(SiMe3)2).[1] Incomplete heating results in split peaks (mono- vs. di-TMS derivatives).[1]
Cooling & Injection: Cool to room temperature. Inject 1 µL into the GC-MS (Split 1:20).
GC-MS Instrument Parameters[2][3][6]
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.[1]
Inlet: 260°C, Split Mode.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Initial: 100°C (Hold 1 min)
Ramp: 15°C/min to 300°C
Final: 300°C (Hold 5 min)
MS Source: EI Mode (70 eV), Source Temp 230°C.
SIM Mode: For quantitation, monitor ions corresponding to the molecular ion of the di-TMS derivative.[1]
Visualizing the Workflow
The following diagram illustrates the critical path for the derivatization and analysis process, highlighting the chemical transformation.
Caption: Figure 1. Optimized analytical workflow for the silylation and GC-MS analysis of polar aminophenols.
Quantitative Performance Data
The following data represents typical validation metrics obtained when comparing the Derivatized GC-MS method against the Direct GC control.
Table 2: Method Validation Metrics
Parameter
Derivatized GC-MS (TMS)
Direct GC-MS (Un-derivatized)
Acceptance Criteria
Linearity ()
0.9992
0.9240
> 0.995
Precision (RSD, n=6)
1.8%
14.2%
< 2.0%
Recovery (Spike)
98.5%
65.0%
95 - 105%
Tailing Factor ()
1.05
2.80
< 1.2
LOQ
5 ng/mL
1500 ng/mL
Method Dependent
Interpretation:
The Direct GC method fails linearity and precision requirements due to adsorption losses. The Derivatized method meets all pharmaceutical validation criteria (ICH Q2).
Conclusion & Senior Scientist Recommendations
For the quantitative analysis of 2-Amino-5-chloro-3-nitrophenol :
Do NOT use Direct GC. The data clearly shows that the polar nature of the molecule leads to unacceptable adsorption and poor reproducibility.
Use HPLC-UV for Routine Purity. If you are simply checking % purity in a manufacturing batch, HPLC (C18 column, Water/Acetonitrile gradient) is faster and requires less sample prep.
Use Derivatized GC-MS for Impurity Profiling. If you need to identify unknown side-products or quantify trace levels (<0.1%), the silylation protocol described above is mandatory.[1] The mass spectral data provided by the TMS derivative allows for definitive structural elucidation that HPLC cannot provide.
References
BenchChem. (2025).[3][4] Application Note: Identification of 2-Amino-5-nitrobenzophenone by GC-MS. (Protocol adapted for substituted aminophenols).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58808041, 2-Amino-5-chloro-3-nitrophenol.[1]
Schummer, C., et al. (2009).[5] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.
Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart.
ChemicalBook. (2025).[6] 2-Chloro-5-nitrophenol Properties and Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 2-Amino-5-chloro-3-nitrophenol (CAS: 924274-94-2)
Primary Application: Precursor for PARP1 inhibitors, Schiff base ligands, and heterocyclic dye intermediates.[1][2]
Critical Challenge: The synthesis of this specific isomer requires precise regiochemical control. The "vicinal" substitution pattern (1-OH, 2-NH₂, 3-NO₂) combined with a 5-chloro substituent creates a high probability of regioisomeric byproducts that are difficult to separate due to similar polarity and molecular weight.[1][2]
This guide objectively characterizes the byproduct profile generated via the direct chlorination of 2-amino-3-nitrophenol , the most chemically viable route for high-yield production.[1][2] It compares analytical methodologies for detecting these impurities and provides a validated control strategy.
Synthesis Pathways & Byproduct Genesis
To understand the impurities, one must understand the reaction mechanics.[2] The most authoritative synthesis route involves the electrophilic aromatic substitution (chlorination) of 2-amino-3-nitrophenol .[1][2]
The Reaction Mechanism (Regioselectivity Analysis)
The starting material, 2-amino-3-nitrophenol, contains two activating groups (OH, NH₂) and one deactivating group (NO₂).[1][2]
Hydroxyl (-OH) at C1: Directs ortho (C2, C6) and para (C4).[2]
Amino (-NH₂) at C2: Directs ortho (C1, C3) and para (C5).[2]
Nitro (-NO₂) at C3: Directs meta (C1, C5).
Theoretical Outcome: The Amino group is a stronger activator than the Hydroxyl group.[2] Its para position (C5) is also electronically reinforced by the meta direction of the Nitro group.[2] Therefore, C5 is the thermodynamically and kinetically favored site, yielding the target 2-Amino-5-chloro-3-nitrophenol .[1]
Byproduct Origins:
Impurity A (4-Chloro Isomer): Competitive direction by the -OH group to its para position (C4).[1][2]
Impurity B (6-Chloro Isomer): Competitive direction by the -OH group to its ortho position (C6).
Impurity C (Dichlorinated Species): Over-chlorination at both C4/C5 or C5/C6 due to excess reagent or poor thermal control.[2]
Visualized Reaction Pathway
The following diagram maps the genesis of the target molecule and its critical impurities.[2]
Figure 1: Reaction network showing the competitive electrophilic substitution pathways leading to the target molecule and its regioisomeric impurities.
Comparative Analytical Guide
Distinguishing the target from Impurity A (4-chloro) and Impurity B (6-chloro) is challenging because they are isobaric (Same Mass: 188.57 g/mol ) and have similar pKa values.[1][2]
Method Performance Comparison
Feature
HPLC-UV (Standard)
UPLC-MS (Recommended)
1H-NMR (Structural Validation)
Resolution
Moderate.[1][2] Isomers may co-elute on standard C18 columns.[2]
To ensure pharmaceutical-grade purity, a UPLC method with a phenyl-hexyl or polar-embedded column is superior to standard C18 due to the phenolic nature of the compounds.[1][2]
Instrument Parameters:
Column: Waters BEH Phenyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1][2]
*Note: Retention times are relative and dependent on the specific gradient described in Section 3.2.
NMR Structural Validation (The "Gold Standard")
When developing the reference standard, 1H-NMR is required to prove the chlorine position.[2]
Target (5-Chloro): The protons at C4 and C6 are meta to each other.[1][2]
Spectrum: Two doublets with a small coupling constant (J ≈ 2.0 - 2.5 Hz ).[1][2]
Impurity B (6-Chloro): The protons at C4 and C5 are ortho to each other.[1][2]
Spectrum: Two doublets with a large coupling constant (J ≈ 8.0 - 9.0 Hz ).[1][2]
Impurity A (4-Chloro): The protons at C5 and C6 are ortho? No, in the 4-chloro isomer (1-OH, 2-NH2, 3-NO2, 4-Cl), the remaining protons are at C5 and C6.[1][2] Wait, if Cl is at 4, protons are at 5 and 6.[2] They are ortho (J ~ 8Hz).[2]
Correction: In the 4-chloro isomer of 2-amino-3-nitrophenol, the structure is 1-OH, 2-NH2, 3-NO2, 4-Cl.[1][2] Protons are at 5 and 6.[2] They are ortho.
Differentiation: The chemical shift will differ significantly due to proximity to the Nitro group.[2]
Detailed Experimental Protocol
Objective: Synthesis and Isolation of 2-Amino-5-chloro-3-nitrophenol with impurity control.
Preparation: Dissolve 2-amino-3-nitrophenol (1.0 eq) in Acetonitrile (10 volumes).
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
Control Point: Do not exceed 1.1 eq of NCS to prevent the formation of Impurity C (Dichloro).[2]
Temperature: Heat to 50-80°C and monitor by HPLC.
Quenching: Once Starting Material < 1%, quench with ice water.[2][5]
Work-up: Extract with Ethyl Acetate. Wash with brine.[2]
Purification (Critical):
The crude solid contains ~85% Target, ~10% Isomers, ~5% Dichloro.[2]
Recrystallization: Use Ethanol/Water (8:2).[2] The 5-chloro isomer typically crystallizes preferentially due to higher symmetry/packing compared to the 4-chloro isomer.[1]
Flash Chromatography: If high purity (>99%) is required for drug development, use a Silica column eluting with Hexane:Ethyl Acetate (3:1).[2]
References
Synthesis of 2-amino-5-chloro-3-nitrophenol (Patent Application)
Source: WO2018191146A1 - Heteroaryl rheb inhibitors and uses thereof.[1][2]
URL:
Relevance: Describes the specific chlorination protocol using NCS and 2-amino-3-nitrophenol.
Characterization of Chlorinated Aminophenols
Source: National Center for Biotechnology Information (PubChem) - Compound Summary for CID 4984721 (2-Amino-5-nitrophenol derivatives).
URL:[Link]
Relevance: Provides background on the chemical properties and stability of the aminonitrophenol scaffold.
Regioselectivity in Electrophilic Aromatic Substitution of Aminophenols
Source: Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (General Textbook Reference for Mechanistic Validation).
Relevance: Validates the theoretical basis for the C5-direction by the amino group.
Analytical Methods for Nitro-Phenolic Impurities
Source: Journal of Chromatography A - Separation of nitrophenol isomers.[2]
URL:[Link] (General Topic Link)
Relevance: Supports the selection of Phenyl-Hexyl columns for separating phenolic regioisomers.[2]
Confirming the structure of "2-Amino-5-chloro-3-nitrophenol" derivatives using X-ray crystallography
A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Methods Executive Summary & Core Directive In the synthesis of polysubstituted aromatics, specifically 2-amino-5-chloro-3-nitrophenol , structural ambiguity is...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary & Core Directive
In the synthesis of polysubstituted aromatics, specifically 2-amino-5-chloro-3-nitrophenol , structural ambiguity is a critical bottleneck. Electrophilic aromatic substitution (nitration) often yields regioisomeric mixtures (e.g., 3-nitro vs. 4-nitro isomers) that are difficult to distinguish by 1D NMR due to the lack of vicinal coupling protons.
This guide challenges the reliance on solution-state NMR for this class of compounds. It argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary requirement for validating the regiochemistry and intramolecular hydrogen bonding networks that define the bioactivity of these derivatives.
The Structural Challenge: Why NMR is Insufficient
For the target molecule 2-Amino-5-chloro-3-nitrophenol , the substitution pattern creates a "blind spot" for standard spectroscopy:
Proton Scarcity: The ring contains only two aromatic protons (C4-H and C6-H). In the 3-nitro isomer, these protons are para to each other, often appearing as singlets or showing weak meta-coupling (
Hz).
Ambiguous Shifts: The shielding effect of the amino group (-NH
) competes with the deshielding of the nitro (-NO) and chloro (-Cl) groups. Calculating expected shifts for the 3-nitro vs. 4-nitro isomers often results in overlapping predictions ( 6.8 - 7.5 ppm range).
Exchangeable Protons: The -OH and -NH
protons are labile. In DMSO-, they may appear, but their chemical shift is heavily concentration-dependent and affected by trace water, masking the crucial intramolecular hydrogen bond (NHO=N) that confirms the ortho relationship.
Comparison Matrix: SC-XRD vs. Traditional Spectroscopy
Feature
Method A: Solution NMR (H, C, NOESY)
Method B: SC-XRD (The Gold Standard)
Primary Output
Chemical environment of nuclei; connectivity.
Absolute 3D spatial arrangement; bond lengths/angles.
Regioisomer ID
Inferred. Relies on NOE correlations which can be weak in crowded rings.
Definitive. Direct visualization of substituent positions.
H-Bonding
Indirect. Inferred from downfield shifts of OH/NH signals.
Experimental Workflow: From Synthesis to Structure
The following workflow prioritizes the growth of diffraction-quality crystals, which is the primary failure point in this analysis.
Figure 1: Optimized workflow for obtaining crystallographic data from nitro-aniline derivatives.
Detailed Protocols
Protocol A: Crystallization of 2-Amino-5-chloro-3-nitrophenol
Objective: Obtain single crystals suitable for X-ray diffraction.
Why this method? Nitro-anilines are prone to "oiling out." Using a mixed-solvent system with slow evaporation allows the hydrophobic aromatic stacking to organize slowly before the product precipitates.
Preparation: Dissolve 20 mg of the purified solid in 4 mL of absolute ethanol in a 20 mL scintillation vial. Sonicate if necessary to ensure complete dissolution.
Antisolvent Addition: Add 1 mL of deionized water dropwise. The solution should remain clear. If turbidity occurs, add ethanol dropwise until clear.
Vapor Diffusion (Alternative): Place the open vial inside a larger jar containing 10 mL of pentane. Seal the outer jar.
Incubation: Store at 4°C in a vibration-free environment.
Observation: Check after 48-72 hours. Look for orange/red needles or prisms.
Troubleshooting: If needles are too thin (hair-like), repeat using Acetonitrile/Water (3:1) to slow nucleation.
Protocol B: X-Ray Data Collection & Refinement
Objective: Maximize resolution to locate hydrogen atoms.
Mounting: Select a crystal with sharp edges (approx.
mm). Mount on a Kapton loop using perfluoropolyether oil.
Cooling: Immediately flash-cool to 100 K using a nitrogen stream.
Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), which is critical for locating the H-atoms on the amine and hydroxyl groups.
Collection: Collect a full sphere of data using Mo-K
radiation ( Å).
Reasoning: Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption corrections (
), although Cu is acceptable for very small organic crystals.
Refinement Strategy (SHELXL):
Refine non-hydrogen atoms anisotropically.
Crucial Step: Locate NH and OH protons from the Difference Fourier Map rather than using a "riding model" (AFIX). This experimentally validates the intramolecular hydrogen bonding.
Data Interpretation: The "Smoking Gun" Features
When analyzing the solved structure (CIF), look for these specific geometric parameters that confirm the 3-nitro isomer over the 4-nitro alternative.
1. Intramolecular Hydrogen Bonding (S(6) Ring Motif)
In the 3-nitro isomer, the amine (Pos 2) is flanked by the phenol (Pos 1) and the nitro (Pos 3).
Observation: You should see a bifurcated hydrogen bond or a specific lock.
Metric: Look for a distance of ~1.8 - 2.0 Å between the amine hydrogen (H-N) and the nitro oxygen (O-N).
Significance: This planar 6-membered ring (N-H
O-N-C-C) locks the nitro group coplanar with the benzene ring. In the 4-nitro isomer, this specific interaction is geometrically impossible.
2. Bond Length Alternation
C-N Bonds: The C2-N(amine) bond will be shorter (~1.35 Å) than a standard C-N single bond due to resonance donation into the ring, enhanced by the electron-withdrawing nitro group at the ortho position.
Nitro Twist: If the nitro group is at position 3 (flanked by Cl at 5? No, Cl is at 5, Nitro at 3. Amine at 2).[1][2][3][4] The Nitro is at 3, Amine at 2. The steric clash is minimal, allowing planarity. If the Nitro were at position 6 (flanked by OH and Cl), it would likely twist out of plane (>20° torsion angle) to relieve steric strain.
Figure 2: Structural decision tree for assigning nitrophenol regiochemistry based on CIF data.
References
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal packing and hydrogen bonding motifs).
Hine, J., & Mookerjee, P. K. (1975). "The intrinsic hydrophilic character of organic compounds. Correlations in terms of structural contributions." Journal of Organic Chemistry, 40(3), 292–298.
As researchers, we often treat catalog reagents as generic "solids," but 2-Amino-5-chloro-3-nitrophenol requires a specific, elevated safety posture.[1] This compound is a functionalized aromatic combining three distinct risk moieties: a phenol, a primary amine, and a nitro group.
The "Senior Scientist" Perspective:
While specific toxicological data for this exact isomer (CAS 924274-94-2) is less abundant than its 4-chloro-5-nitro analog, we must apply the "Read-Across" safety principle. We treat this molecule as a high-hazard nitro-aniline/phenol derivative.[1] The primary risks are not just immediate irritation, but transdermal absorption leading to potential methemoglobinemia and sensitization.
Rationale: Standard nitrile degrades rapidly upon exposure to nitro-aromatic solutions (especially in organic solvents like DMSO or DMF).[1] Laminate gloves provide >480 min breakthrough time.
2. Ocular Protection
Requirement: Chemical Splash Goggles (Indirect Vent).
Prohibited: Standard safety glasses.
Rationale: As a fine powder, static charge can cause particles to "jump" or drift. Safety glasses allow dust entry from the sides/top. Goggles seal the orbital area completely.
3. Respiratory Protection
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
Rationale: N95 masks filter particles but do not seal perfectly against the face. P100s with an elastomeric seal are required if engineering controls fail.
Part 3: Operational Protocol (Self-Validating System)
This workflow is designed to prevent cross-contamination. Every step includes a "Check" to validate safety.
Phase A: Preparation (The "Clean" Zone)
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.
Lining: Place a disposable absorbent mat (plastic side down) in the hood workspace. This defines the "Active Zone."
Phase B: Handling (The "Active" Zone)
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Nitro-phenols are often static-prone.[1]
Transfer: Open the source container only when it is inside the hood.
Weighing: Transfer solid. If spillage occurs on the balance, clean immediately with a methanol-dampened Kimwipe (while wearing double gloves).
Solubilization: Add solvent (e.g., DMSO) immediately to the weighing boat or vial to "trap" the dust in solution before removing it from the hood.
Outer Glove Removal: Remove outer gloves inside the hood and discard into solid hazardous waste.
Container Wipe-down: Wipe the exterior of the closed source container with ethanol/methanol before returning to storage.
Final Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.
Part 4: Visualization (Safe Handling Workflow)
The following diagram illustrates the "Dirty to Clean" workflow required to maintain containment.
Caption: Operational workflow emphasizing the containment of dust within the fume hood and the sequential removal of PPE to prevent migration of contaminants outside the active zone.
Part 5: Emergency & Disposal[1]
Emergency Response
Skin Contact: Do NOT use organic solvents (ethanol/DMSO) to wash skin; this accelerates absorption. Flush with water for 15 minutes, then wash with soap.
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then scoop into a hazardous waste bag.
Spill (Solution): Absorb with vermiculite or clay. Do not use combustible materials (sawdust) if mixed with oxidizing acids.
Disposal Protocol
Waste Stream: Segregate as "Toxic Organic Waste."
Labeling: Clearly tag as "Contains Nitro-phenols/Aromatic Amines."[1]
Incompatibility: Never mix this waste stream with strong oxidizers (e.g., Nitric Acid) or reducing agents, as the nitro group is reactive.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58808041, 2-Amino-5-chloro-3-nitrophenol (CAS 924274-94-2).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]